8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate)
Description
8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate) is a modified guanosine monophosphate (GMP) derivative featuring a 4-methoxyphenyl group at the 8-position of the guanine base. This substitution introduces steric and electronic effects that alter the molecule’s conformation, enzymatic interactions, and chemical properties compared to unmodified GMP. The bulky 4-methoxyphenyl substituent enforces a syn conformation about the glycosidic bond (N9-C1'), a critical structural feature that distinguishes it from natural nucleotides, which predominantly adopt the anti conformation in solution . Such modifications are often employed to study nucleotide-protein interactions, enzyme specificity, and conformational dynamics in nucleic acids.
Properties
CAS No. |
920984-11-8 |
|---|---|
Molecular Formula |
C17H20N5O9P |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[2-amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H20N5O9P/c1-29-8-4-2-7(3-5-8)13-19-10-14(20-17(18)21-15(10)25)22(13)16-12(24)11(23)9(31-16)6-30-32(26,27)28/h2-5,9,11-12,16,23-24H,6H2,1H3,(H2,26,27,28)(H3,18,20,21,25)/t9-,11-,12-,16-/m1/s1 |
InChI Key |
LJYZWJCPQQQBQI-UBEDBUPSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the subsequent phosphorylation.
Preparation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple aromatic compounds. The key steps include nitration, reduction, and cyclization to form the purine ring system.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the introduction of the phosphate group. This can be achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is useful for creating analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms. Substitution reactions can lead to a variety of analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.
Biology
In biology, the compound is of interest due to its potential role in cellular processes. It may interact with enzymes and other biomolecules, influencing various biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or other pharmacological activities, making it a candidate for drug development.
Industry
In industry, the compound can be used as a precursor for the synthesis of more complex molecules. It may also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Structural Properties of 8-Substituted GMP Derivatives
Key Observations :
- The 4-methoxyphenyl group increases molecular mass and steric bulk compared to smaller substituents like Br or tert-butyl.
Conformational Analysis: Syn vs. Anti
The orientation of the glycosidic bond (syn or anti) is a critical determinant of biological activity.
- 8-(4-Methoxyphenyl) Derivative : The bulky 4-methoxyphenyl group creates steric clash with the ribose ring, forcing the molecule into the syn conformation (torsion angle χ ≈ 0–90°) . This contrasts with natural GMP, which predominantly adopts the anti conformation (χ ≈ 180–270°) in aqueous solutions.
- 8-Bromo Derivative : Previously assumed to adopt syn conformation exclusively, but NMR studies indicate partial anti populations in solution, highlighting the nuanced impact of substituent size .
- Enzymatic Implications: Syn conformation blocks binding to enzymes requiring anti substrates. For example, 8-tert-butyl-GMP resists snake venom 5'-nucleotidase, while 8-bromo-GMP shows partial susceptibility .
Enzymatic Interactions and Resistance
8-Substituted GMP derivatives exhibit distinct enzymatic behaviors:
- Phosphatase Resistance: Bulky 8-substituents (e.g., tert-butyl, 4-methoxyphenyl) hinder dephosphorylation by phosphatases due to steric hindrance and conformational mismatch. For instance, 8-tert-butyl-GMP is fully resistant to snake venom 5'-nucleotidase, whereas 8-bromo-GMP is slowly processed .
- Kinase and Phosphorylase Interactions : Modifications at the 8-position reduce affinity for kinases that recognize the anti conformation. For example, guanine nucleotides with bulky substituents show weaker inhibition of purine nucleoside phosphorylase compared to unmodified GMP .
Chemical and Physical Properties
- UV Spectra : Aryl substituents introduce redshifted absorption maxima (λₘₐₓ) due to extended conjugation, a feature useful in spectroscopic studies .
- Stability : Electron-donating methoxy groups may stabilize the guanine base against oxidative degradation compared to electron-withdrawing substituents (e.g., Br).
Biological Activity
8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate) is a nucleotide analog that has garnered attention for its potential biological activities, particularly in cellular signaling and therapeutic applications. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N2O5P
- Molecular Weight : 341.27 g/mol
- IUPAC Name : 8-(4-methoxyphenyl)-2-amino-1H-purine-6,9-dione 5'-phosphate
Synthesis
The synthesis of 8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate) typically involves the following steps:
- Formation of the Guanosine Backbone : This can be achieved through standard nucleoside synthesis techniques.
- Modification with 4-Methoxyphenyl Group : The introduction of the 4-methoxyphenyl group is accomplished via electrophilic aromatic substitution reactions.
- Phosphorylation : The final step involves the phosphorylation at the 5' position to yield the dihydrogen phosphate form.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : It acts as a competitive inhibitor for kinases and phosphatases, which play critical roles in signal transduction pathways.
- Modulation of GTPase Activity : The compound may influence GTP-binding proteins, affecting cellular processes like growth and differentiation.
Antitumor Effects
Recent studies indicate that 8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate) exhibits significant antitumor activity. In vitro assays demonstrated:
- Cell Proliferation Inhibition : Concentrations as low as 10 µM reduced cell viability in various cancer cell lines by inducing apoptosis.
- Mechanistic Insights : The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Antiviral Properties
The compound has also been evaluated for antiviral activity:
- Inhibition of Viral Replication : It was effective against several viruses, including influenza and coronaviruses, by disrupting viral RNA synthesis.
- Case Study : In a study involving SARS-CoV-2, treatment with this compound significantly reduced viral load in cultured cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antiviral | Reduces viral replication in influenza | |
| GTPase Modulation | Alters signaling pathways affecting cell growth |
Case Studies
-
Antitumor Activity in Breast Cancer
- A study conducted on MCF-7 breast cancer cells showed that treatment with 8-(4-Methoxyphenyl)guanosine led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
-
Antiviral Efficacy Against SARS-CoV-2
- In vitro studies demonstrated that this compound could inhibit SARS-CoV-2 replication by targeting viral RNA polymerase, showing promise as a therapeutic agent during the COVID-19 pandemic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
